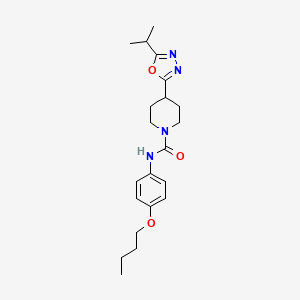
N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, also known as BPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPIP is a piperidine derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
Research has focused on understanding the molecular interactions of similar compounds with specific receptors, like the CB1 cannabinoid receptor. For instance, studies have employed molecular orbital methods and conformational analysis to elucidate the binding interactions of compounds with the CB1 receptor, leading to insights into the structural requirements for antagonist activity (J. Shim et al., 2002).
Antiproliferative Applications
Compounds with the 1,3,4-oxadiazolyl piperidine structure have been identified as potential antiproliferative agents, acting as tubulin inhibitors. This application is significant in cancer research, where controlling cell proliferation is a critical therapeutic strategy. Such compounds have shown promise in inhibiting the growth of cancer cells by interfering with tubulin, a protein essential for cell division (M. Krasavin et al., 2014).
Antimicrobial and Anti-Proliferative Activities
Further studies have synthesized and evaluated N-Mannich bases of 1,3,4-oxadiazole for their antimicrobial and anti-proliferative activities. These compounds have shown significant activity against various pathogenic bacteria and cancer cell lines, highlighting their potential in developing new therapeutic agents (L. H. Al-Wahaibi et al., 2021).
Synthesis and Biological Evaluation
Research has also focused on the synthesis and biological evaluation of various derivatives of oxadiazole, exploring their potential as antibacterial and anthelmintic agents. Such studies contribute to the development of new drugs with improved efficacy and safety profiles (C. Sanjeevarayappa et al., 2015).
Alzheimer’s Disease Treatment Candidates
Compounds incorporating the oxadiazole moiety have been synthesized to evaluate their potential as drug candidates for Alzheimer’s disease. These studies aim to find new treatments that can inhibit enzymes implicated in the disease’s progression, demonstrating the compound's versatility in addressing neurological disorders (A. Rehman et al., 2018).
Propiedades
IUPAC Name |
N-(4-butoxyphenyl)-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-4-5-14-27-18-8-6-17(7-9-18)22-21(26)25-12-10-16(11-13-25)20-24-23-19(28-20)15(2)3/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZILQVMLYROQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2606282.png)

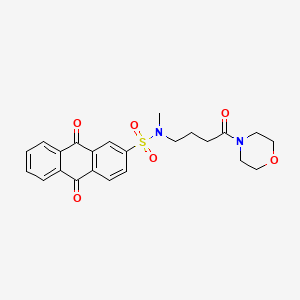
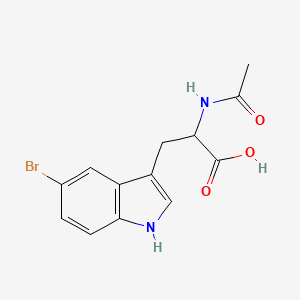
![N-(4-chlorophenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2606292.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2606293.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)phthalazin-1(2H)-one](/img/structure/B2606294.png)
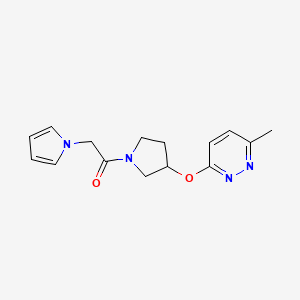

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2606297.png)

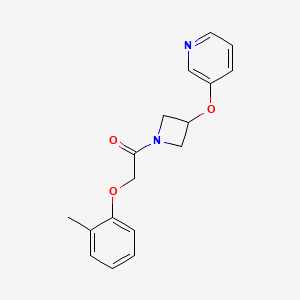
![3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2606302.png)
![4-((1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2606303.png)